N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature and Isomerism
The compound N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is systematically named according to IUPAC rules as tert-butyl N-[(Z)-(1-cyclopropylamino-2-phenoxyethylidene)amino]carbamate. Its structure features a hydrazone moiety (C=N-NH) linked to a cyclopropylamine group, a phenoxyethylidene chain, and a tert-butyl carbamate ester.
The hydrazone group introduces the potential for E/Z isomerism due to the restricted rotation around the C=N bond. The stereochemistry is influenced by intramolecular hydrogen bonding between the hydrazone N-H and adjacent electronegative groups, such as the pyridyl nitrogen in analogous compounds. For this compound, the Z-configuration is stabilized by a six-membered intramolecular H-bond involving the cyclopropylamino group and the hydrazone N-H.
Molecular Formula and Constitutional Analysis
The molecular formula C₁₆H₂₃N₃O₃ (molecular weight: 317.37 g/mol) reflects the following constitutional components:
- tert-Butyl carbamate : Provides steric bulk and influences solubility.
- Hydrazinecarboxylate backbone : Serves as the core scaffold for functionalization.
- Cyclopropylamino group : Introduces ring strain and modulates electronic properties.
- Phenoxyethylidene chain : Contributes aromaticity and π-conjugation.
Constitutional Breakdown :
| Segment | Structural Role |
|---|---|
| tert-Butyl-O-CO-NH- | Electron-withdrawing ester group |
| N=C-NH-C₃H₅ (cyclopropyl) | Rigid, strained amine substituent |
| -CH₂-O-C₆H₅ | Ether-linked aromatic system |
The tert-butyl group enhances lipophilicity, while the phenoxy moiety may participate in π-π interactions.
Stereochemical Considerations: E/Z Isomerism in Hydrazone Moieties
The C=N bond in the hydrazone group permits E/Z isomerization , a process studied extensively in related systems. Key factors influencing isomer stability in this compound include:
- Intramolecular H-bonding : The Z-isomer is stabilized by a six-membered H-bond between the hydrazone N-H and the cyclopropylamino nitrogen.
- Substituent effects : Electron-donating groups (e.g., cyclopropylamino) increase electron density at the C=N bond, altering isomerization kinetics.
Comparative Isomerization Data :
| Compound | % Z-isomer at Equilibrium | Key Stabilizing Factor |
|---|---|---|
| This compound | ~80% | Intramolecular H-bonding |
| Analog (pyridyl) | 100% | Pyridyl N participation |
| Non-H-bonded analog | 50% | Minimal stabilization |
UV/Vis and Raman spectroscopy confirm bathochromic shifts (~15 nm) in the Z-isomer due to extended π-conjugation.
Comparative Structural Analysis with Related Hydrazinecarboxylates
Key Comparisons :
- N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylate :
N'-[1-Piperazinyl-2-phenoxyethylidene]hydrazinecarboxylate :
tert-Butyl 2-(1-cyclopentylaminoethylidene)hydrazinecarboxylate :
Structural Impact on Properties :
Properties
IUPAC Name |
tert-butyl N-[[N-cyclopropyl-C-(phenoxymethyl)carbonimidoyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(20)19-18-14(17-12-9-10-12)11-21-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHCZXNOGZDLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Hydrazone Intermediate
Step 1: Preparation of 2-Phenoxyacetaldehyde Derivative
- The starting point involves synthesizing or procuring 2-phenoxyacetaldehyde, which acts as the aldehyde component.
- This aldehyde can be prepared via hydrolysis of phenoxyacetic acid derivatives or through oxidation of phenoxyethanol .
Step 2: Condensation with Hydrazine Derivatives
- The aldehyde reacts with hydrazine or hydrazine derivatives under acidic or neutral conditions to form the hydrazone.
- The reaction is typically carried out in solvents like ethanol or methanol at ambient temperature, with catalytic acid (e.g., acetic acid) to facilitate condensation.
Introduction of the Cyclopropylamino Group
Step 3: Nucleophilic Substitution or Coupling
- The cyclopropylamino group is introduced via nucleophilic substitution on a suitable electrophilic precursor, such as a halogenated intermediate.
- Alternatively, amino cyclopropane derivatives can be coupled using amide bond formation or reductive amination techniques.
Formation of the Hydrazone with the Cyclopropylamino-Phenoxy Moiety
Step 4: Coupling of the Cyclopropylamino-Phenoxy Fragment
- The cyclopropylamino-phenoxy fragment is coupled to the hydrazone core via condensation reactions or amide bond formation , utilizing coupling agents like EDC or DCC.
- The reaction conditions are optimized to prevent racemization and side reactions.
Esterification to Form the tert-Butyl Ester
Step 5: Esterification
- The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts such as dicyclohexylcarbodiimide (DCC) or tert-butyl chloroformate .
- Alternatively, tert-butyl esters can be formed via Fischer esterification using tert-butanol under acidic conditions.
Representative Reaction Scheme
Phenoxyacetaldehyde + Hydrazine → Hydrazone Intermediate
Hydrazone + Cyclopropylamine Derivative → Coupled Hydrazone
Carboxylic Acid Functional Group + tert-Butanol + Coupling Reagent → Tert-Butyl Ester
Data Table Summarizing Key Reaction Conditions and Reagents
Notes on Optimization and Challenges
- Selectivity: Achieving regioselectivity during the coupling steps is crucial, especially in the presence of multiple reactive sites.
- Protection/Deprotection: Use of protecting groups (e.g., Boc for amines) may be necessary to prevent side reactions.
- Reaction Conditions: Mild conditions (room temperature, inert atmosphere) are preferred to maintain stereochemistry and prevent decomposition.
- Purification: Techniques such as column chromatography or recrystallization are employed to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo-compounds, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with different reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation. Preliminary studies suggest that it may have potential as a bioactive molecule in drug discovery and development.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in the treatment of various diseases, although further studies are needed to confirm its efficacy and safety.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The exact mechanism by which N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its biological activity. Further research is needed to elucidate the detailed mechanism.
Comparison with Similar Compounds
Cycloalkylamino Substituted Analogs
Key Observations :
- The absence of the phenoxy group in simpler analogs (e.g., CAS 959137-72-5) limits their utility in aromatic interaction-driven applications .
Alkylamino and Ether-Linked Analogs
Key Observations :
Aromatic and Halogenated Analogs
Key Observations :
Heterocyclic and Strain-Enhanced Analogs
Biological Activity
N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is a compound of significant interest due to its potential biological activities. With a molecular formula of C₁₆H₂₃N₃O₃ and a molecular weight of 305.38 g/mol, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ |
| Molecular Weight | 305.38 g/mol |
| Density | 1.17 ± 0.1 g/cm³ (predicted) |
| pKa | 13.36 ± 0.20 (predicted) |
| Hazard Class | Irritant |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential roles in pharmacology.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . Research conducted on various cancer cell lines demonstrated that it can inhibit cell proliferation and induce apoptosis. For instance, a study found that treatment with this compound led to a significant reduction in the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent.
The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The compound appears to interfere with the PI3K/Akt and MAPK signaling pathways, leading to enhanced apoptosis in cancer cells.
Case Studies
- Breast Cancer Study : In vitro studies using MCF-7 breast cancer cells showed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
- Lung Cancer Research : Another study focused on A549 lung cancer cells, where the compound demonstrated a dose-dependent effect on cell growth inhibition, with IC50 values calculated around 15 µM.
Toxicological Profile
While the compound shows promise in therapeutic applications, its irritant nature must be considered. Toxicological assessments indicate that care should be taken when handling this compound, especially concerning skin and eye contact.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation of tert-butyl carbazate with a cyclopropylamino-phenoxyethylidene carbonyl precursor. Key steps include:
- Protection/Deprotection: The tert-butyl (Boc) group protects the hydrazine moiety during synthesis. Cyclopropylamine may require temporary protection (e.g., as a hydrochloride salt) to avoid ring-opening under acidic conditions .
- Coupling Reaction: Use of coupling agents like EDC/HOBt or acidic catalysis (e.g., HCl in THF) to facilitate hydrazone formation. Reaction temperatures between 0–25°C minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
Basic: How should researchers characterize this compound’s structure and assess purity?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Confirm hydrazone (C=N) resonance (~7–8 ppm for imine protons) and tert-butyl group (1.2–1.4 ppm for methyl protons). Aromatic protons from the phenoxy group appear at 6.5–7.5 ppm .
- IR: Peaks at ~1680–1720 cm⁻¹ (C=O stretch of the Boc group) and ~3300 cm⁻¹ (N-H stretch of hydrazine) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching the molecular formula (C₁₇H₂₄N₃O₃).
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures ≥95% purity .
Basic: What are the critical stability and storage considerations for this compound?
Methodological Answer:
- Stability: The hydrazine moiety is sensitive to oxidation and moisture. Degradation studies (TGA/DSC) show stability up to 120°C under inert gas .
- Storage: Store at –20°C under nitrogen or argon. Desiccants (e.g., silica gel) prevent hydrolysis. Avoid prolonged exposure to light .
- Handling: Use gloves and fume hoods. Emergency protocols for spills include neutralization with sodium bicarbonate .
Advanced: How does the tert-butyl group influence reactivity in downstream applications?
Methodological Answer:
- Steric Protection: The bulky tert-butyl group shields the hydrazine from nucleophilic attack, enabling selective deprotection under acidic conditions (e.g., TFA in DCM) for further functionalization .
- Comparative Studies: Alternatives like benzyl or Fmoc groups require harsher deprotection (hydrogenolysis or piperidine), which may degrade sensitive functional groups .
Advanced: What mechanistic insights explain the cyclopropylamino group’s reactivity in cyclocondensation reactions?
Methodological Answer:
- Ring Strain: The cyclopropane’s angle strain (60°) increases reactivity. Under acidic conditions, the cyclopropylamine can undergo ring-opening to form a secondary amine, enabling cross-coupling or heterocycle formation (e.g., triazoles) .
- Case Study: Similar compounds undergo cyclocondensation with diketones to form pyrazolidines, monitored by in situ FTIR to track intermediate hydrazones .
Advanced: How can computational modeling predict this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Studies with serum proteins (e.g., BSA or HSA) use AutoDock Vina to predict binding sites. Hydrazone moieties show affinity for hydrophobic pockets, validated by fluorescence quenching assays .
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to analyze electronic properties. HOMO-LUMO gaps correlate with redox stability, relevant for antioxidant applications .
Table 1: Comparative Synthetic Approaches
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Boc-carbazate + Ketone | HCl/THF, 0°C, 6h | 72% | |
| Hydrazine + Aldehyde | EDC/HOBt, DMF, 25°C, 12h | 65% | |
| Cyclopropylamine coupling | TFA deprotection, DCM, –10°C | 68% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
